Ethyl Ester Lipophilicity Advantage
The target compound's ethyl ester significantly increases lipophilicity compared to its direct hydrolysis product, 6-phenylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1173694-02-4). This difference is crucial for membrane permeability. The calculated LogP for the ethyl ester is 3.18 (ChemSrc) to 4.31 (ACD/Labs), while the acid's LogP is 2.70 . The quantified difference of 0.48–1.61 LogP units translates to a 3- to 40-fold higher theoretical partition coefficient favoring the ester.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.18 (ChemSrc) / 4.31 (ACD/LogP) |
| Comparator Or Baseline | 6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid: LogP 2.70 |
| Quantified Difference | Δ LogP = +0.48 to +1.61 (3x to 40x higher partition coefficient) |
| Conditions | In silico predictions using ACD/Labs and ChemSrc algorithms |
Why This Matters
For cell-based assays or in vivo studies, the higher LogP of the ester predicts superior passive membrane permeability, reducing the risk of false negatives due to poor cellular uptake.
